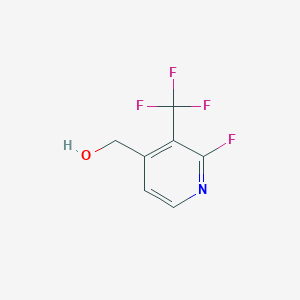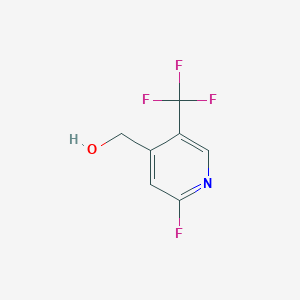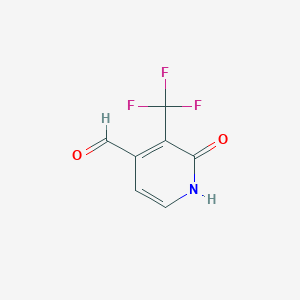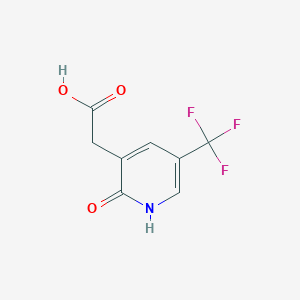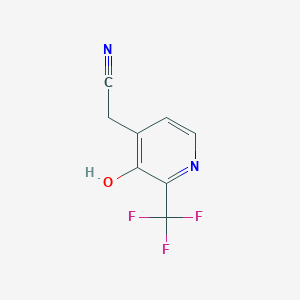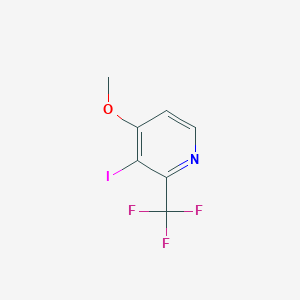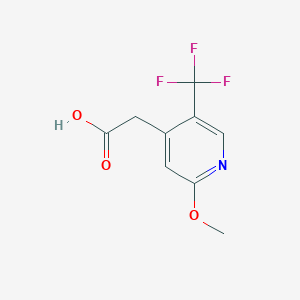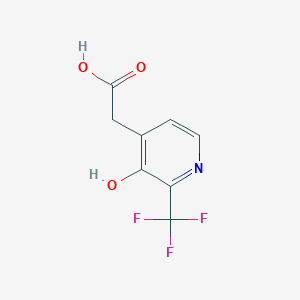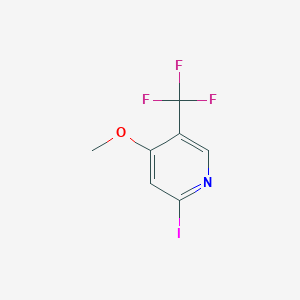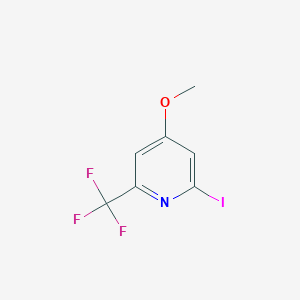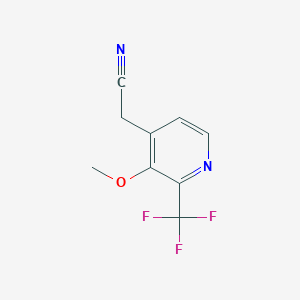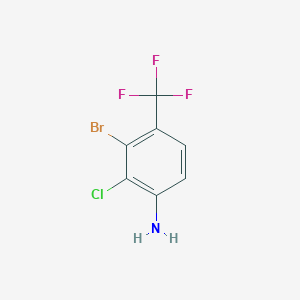
3-Bromo-2-chloro-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
“3-Bromo-2-chloro-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H5BrF3N . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of this compound involves conventional unit reactions . It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula BrC6H3(CF3)NH2 .Chemical Reactions Analysis
This compound does not undergo any hazardous reactions under normal processing . It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.532 . It has a boiling point of 84-86 °C/5 mmHg and a density of 1.71 g/mL at 25 °C .Applications De Recherche Scientifique
Nonlinear Optical Material Potential
3-Bromo-2-chloro-4-(trifluoromethyl)aniline and its related compounds have been studied for their potential use in nonlinear optical (NLO) materials. Vibrational analyses using Fourier Transform-Infrared and Raman techniques, as well as theoretical density functional theory computations, have been conducted to understand the electronic effects on their structures and potential NLO behaviors (Revathi et al., 2017).
Synthesis Methods
Research has been conducted on transition metal-free synthesis methods for producing meta-bromo- and meta-trifluoromethylanilines, starting from various cyclopentanones. This method allows for the synthesis of anilines with unique substitution patterns that are difficult to access otherwise (Staudt et al., 2022).
Crystal Structure Analysis
The crystal structures of various substituted anilines, including bromo and chloro derivatives, have been extensively studied. This research includes examining the molecular chains and sheets formed by these compounds and their implications in crystallography and molecular design (Ojala et al., 2001).
Material Properties and Applications
The compound and its derivatives have been analyzed for their potential in creating improved epoxy systems with enhanced water resistance. This involves studying the effect of halogen substitution on water absorption and the behavior of these epoxy systems during water ageing (Johncock & Tudgey, 1983).
Vibrational Spectroscopy Studies
Vibrational spectroscopic studies have been conducted to understand the molecular properties of similar compounds. These studies include the analysis of hyperpolarizability and molecular orbital calculations, which are crucial for understanding their electronic properties and potential applications in fields like spectroscopy and photonics (Arivazhagan et al., 2012).
Synthesis of Isatin Derivatives
Research has also explored the synthesis of isatin derivatives from substituted anilines. This includes the study of different substituents like fluoro, chloro, bromo, and trifluoromethyl groups and their impact on the synthesis process and the properties of the resulting compounds (Zhenmin, 2008).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers The metabolic fate and urinary excretion of 2-bromo-4-trifluoromethylaniline has been studied in rat using 19F-NMR spectroscopic and directly coupled HPLC-NMR-MS methods . More research is needed to fully understand the properties and potential applications of this compound.
Propriétés
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZVOSQQBGBGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230455 | |
| Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(trifluoromethyl)aniline | |
CAS RN |
1805519-21-4 | |
| Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805519-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-2-chloro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





